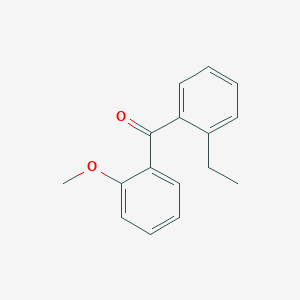
2-Ethyl-2'-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Ethyl-2’-methoxybenzophenone” is an organic compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound appears as a white solid .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-2’-methoxybenzophenone” consists of two phenyl rings connected by a carbonyl group . One of the phenyl rings has an ethyl group (C2H5) attached, and the other has a methoxy group (CH3O) attached .
Physical And Chemical Properties Analysis
“2-Ethyl-2’-methoxybenzophenone” is a white solid . It has a molecular weight of 240.3 . The InChI code for the compound is 1S/C16H16O2/c1-3-12-8-4-5-9-13 (12)16 (17)14-10-6-7-11-15 (14)18-2/h4-11H,3H2,1-2H3 .
科学的研究の応用
Environmental Monitoring
- Detection in Environmental Water Samples : A study outlined a method for determining derivatives of 2-hydroxybenzophenone, including 2-Ethyl-2'-methoxybenzophenone, in water samples. The technique involved solid-phase extraction and liquid chromatography-tandem mass spectrometry, highlighting its presence and concentrations in aquatic environments (Negreira et al., 2009).
Synthesis and Biological Studies
- Synthesis with Antimicrobial and Antioxidant Applications : Research on the synthesis of compounds related to this compound demonstrated antimicrobial and antioxidant activities, offering potential applications in pharmaceuticals (Raghavendra et al., 2016).
Cosmetic and Personal Care Products
- Determination in Cosmetic Products : A study developed a method for quantitatively determining sunscreen agents, including derivatives of this compound, in cosmetic products. This research is crucial for ensuring product safety and efficacy (Li et al., 2000).
Cancer Research
- Induction of Apoptosis in Cancer Cells : A derivative of this compound was found to induce apoptosis in human colon carcinoma cells, suggesting potential therapeutic applications in cancer treatment (Lay et al., 2014).
Analytical Chemistry
- Method Development for Analyte Determination : Various studies have developed sensitive methods for the determination of benzophenone-type UV filters, including this compound, in different matrices. These methods are crucial for environmental monitoring and ensuring product safety (Tarazona et al., 2013).
生化学分析
Biochemical Properties
2-Ethyl-2’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may have biological effects .
Cellular Effects
2-Ethyl-2’-methoxybenzophenone has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 2-Ethyl-2’-methoxybenzophenone can lead to DNA damage in certain cell types, such as mouse lymphoma L5178Y cells . This DNA damage can result in alterations in gene expression and disruptions in normal cellular functions.
Molecular Mechanism
The molecular mechanism of 2-Ethyl-2’-methoxybenzophenone involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to changes in the levels of metabolites and affect cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Ethyl-2’-methoxybenzophenone can lead to cumulative DNA damage and other adverse effects . Additionally, the compound’s stability can be affected by environmental factors such as light and temperature.
Dosage Effects in Animal Models
The effects of 2-Ethyl-2’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. For example, studies have shown that high doses of 2-Ethyl-2’-methoxybenzophenone can lead to liver and kidney damage in rats . These toxic effects are dose-dependent and highlight the importance of understanding the compound’s safety profile.
Metabolic Pathways
2-Ethyl-2’-methoxybenzophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily mediated by cytochrome P450 enzymes . In phase II reactions, it undergoes conjugation with endogenous molecules such as glucuronic acid and sulfate, leading to increased hydrophilicity and excretion from the body .
Transport and Distribution
The transport and distribution of 2-Ethyl-2’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Additionally, its distribution can be influenced by factors such as lipid solubility and protein binding.
Subcellular Localization
The subcellular localization of 2-Ethyl-2’-methoxybenzophenone can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with DNA and other nuclear proteins.
特性
IUPAC Name |
(2-ethylphenyl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-8-4-5-9-13(12)16(17)14-10-6-7-11-15(14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMBRTXVWAKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641452 |
Source


|
| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
750633-44-4 |
Source


|
| Record name | (2-Ethylphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

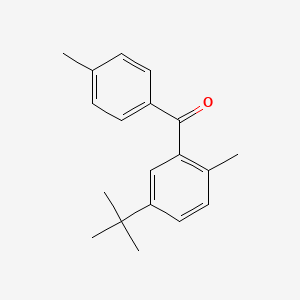
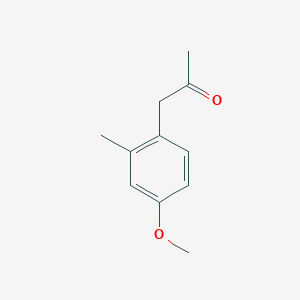
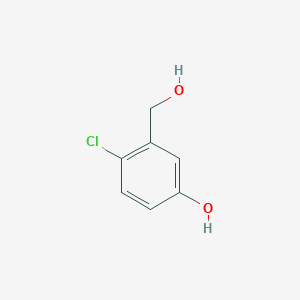
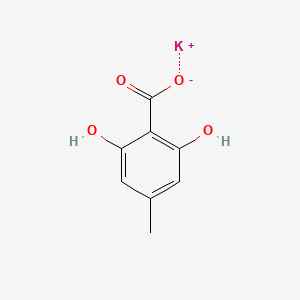

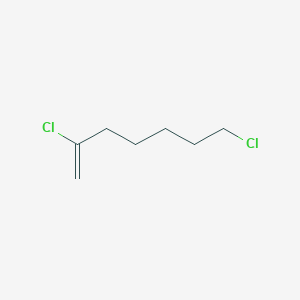
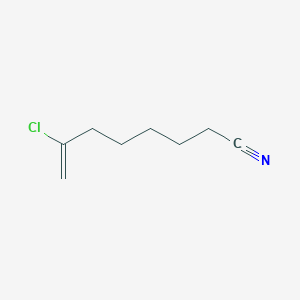


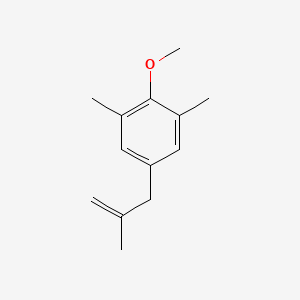
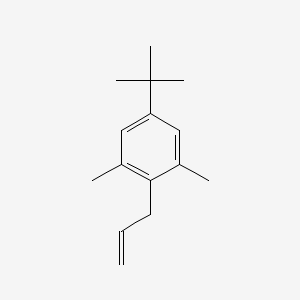

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)